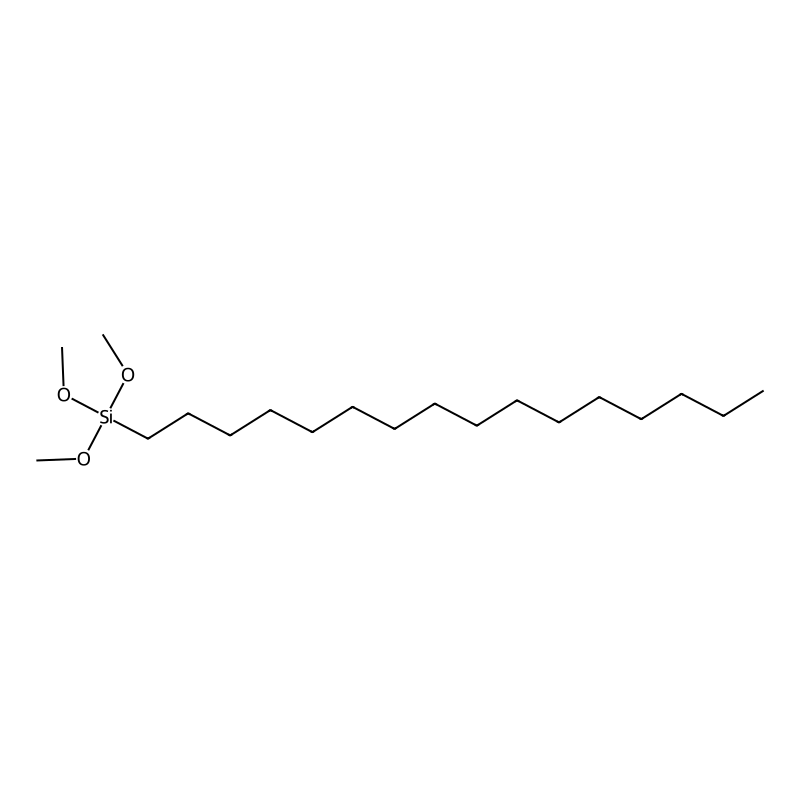

Hexadecyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexadecyltrimethoxysilane is an organosilicon compound with the molecular formula and a molecular weight of approximately 346.63 g/mol. This compound features a long hydrophobic hexadecyl chain, which contributes to its unique properties, especially in surface modification applications. It is primarily used as a silane coupling agent, enhancing adhesion between organic and inorganic materials by promoting hydrophobicity on surfaces. The compound is characterized by its low density (0.89 g/mL), high flash point (122 °C), and autoignition temperature (245 °C) .

Surface Modification

Improving Compatibility

HDTMS is widely used as a coupling agent to enhance the compatibility between inorganic materials (like glass, ceramics) and organic materials (like polymers, resins) []. By chemically bonding to both surfaces, it creates a bridge, improving adhesion, and preventing delamination. This is crucial in applications like composite materials, microfluidics, and surface coatings [].

Creating Hydrophobic Surfaces

HDTMS possesses a long hydrocarbon chain that repels water, making it valuable for creating hydrophobic surfaces. This property finds applications in self-cleaning surfaces, microfluidic devices for water-oil separation, and anti-corrosion coatings [, ].

Organic and Pharmaceutical Synthesis

Intermediate in Organic Reactions

HDTMS serves as a versatile building block in various organic synthesis reactions. Its reactive functional groups allow for the creation of diverse organic compounds like silanes, silyl ethers, and more []. This makes it valuable for research in drug discovery, material science, and other fields requiring tailored organic molecules.

Potential in Pharmaceutical Development

While not yet widely used in marketed drugs, HDTMS has shown potential applications in pharmaceutical research. Studies suggest its ability to improve the solubility and bioavailability of poorly soluble drugs, making them more effective []. Further research is ongoing to explore its potential in drug delivery and formulation development.

Hexadecyltrimethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups. These silanol groups can then condense with hydroxyl groups on various substrates, facilitating the bonding of the silane to surfaces. The general reaction can be summarized as follows:

- Hydrolysis:

- Condensation:

These reactions are crucial for its application in modifying surfaces such as silica and cement .

Hexadecyltrimethoxysilane can be synthesized through several methods:

- Direct Silylation: Involves the reaction of hexadecyl alcohol with trimethoxysilane in the presence of a catalyst.

- Hydrolysis-Condensation Method: This method involves hydrolyzing trimethoxysilane followed by condensation with hexadecanol.

- Sol-gel Process: A more complex method where a sol-gel transition forms a network incorporating hexadecyltrimethoxysilane into silica matrices.

The choice of synthesis method can affect the purity and properties of the final product .

Hexadecyltrimethoxysilane has a wide range of applications, including:

- Surface Modification: Used to enhance hydrophobic properties on surfaces such as glass, ceramics, and metals.

- Concrete Additives: Improves the workability and mechanical strength of concrete by modifying silica particles .

- Coatings: Employed in protective coatings for various materials to prevent corrosion and improve durability.

- Biomedical

Interaction studies involving hexadecyltrimethoxysilane focus on its bonding mechanisms with various substrates. Research indicates that it effectively modifies surface properties, enhancing adhesion and hydrophobicity through chemical bonding processes with hydroxylated surfaces. Studies utilizing techniques such as X-ray photoelectron spectroscopy have confirmed the successful grafting of hexadecyltrimethoxysilane onto layered double hydroxides, demonstrating its utility in creating functionalized materials .

Similar Compounds: Comparison

Several compounds share similarities with hexadecyltrimethoxysilane due to their structural characteristics or functional applications. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Octadecyltrimethoxysilane | C21H46O3Si | Longer alkyl chain than hexadecyltrimethoxysilane; enhanced hydrophobicity. |

| Dodecyltrimethoxysilane | C15H32O3Si | Shorter alkyl chain; used for similar surface modifications but less hydrophobic than hexadecyltrimethoxysilane. |

| Trimethylchlorosilane | C3H9ClOSi | Used primarily for silanization but lacks the long hydrophobic chain characteristic of hexadecyltrimethoxysilane. |

| Octenyltrimethoxysilane | C13H26O3Si | Contains a double bond; useful in polymer applications but differs in reactivity due to unsaturation. |

Hexadecyltrimethoxysilane stands out due to its optimal balance between hydrophobicity and reactivity, making it particularly effective for surface modification applications across various industries .

Sol-Gel Derived Hydrophobic Coatings and Aerogels

HDTMS enables covalent modification of silica networks through hydrolysis-condensation reactions. In a benchmark study, nano-SiO₂ modified with HDTMS (0.25:1 mass ratio) achieved a water contact angle (WCA) of 170.9° versus 30.4° for unmodified particles. The sol-gel protocol involves:

- Precursor Activation: Hydrolysis of HDTMS in ethanol/water (3:1 v/v) at 90°C for 1 h

- Surface Grafting: Condensation with SiO₂ hydroxyl groups under alkaline conditions (pH 9–11)

- Drying: Ambient pressure drying after solvent exchange with hexane

Table 1: Performance of HDTMS-Modified Aerogels

| Substrate | HDTMS:SiO₂ Ratio | Compressive Strength (MPa) | Thermal Conductivity (W/m·K) |

|---|---|---|---|

| Pure SiO₂ | 0:1 | 0.03 | 0.057 |

| HDTMS-SiO₂ | 0.05:1 | 0.048 (+60%) | 0.062 |

| Phenolic-SiO₂ | 0.05:1 + resin | 0.052 | 0.059 |

The long C₁₆ alkyl chain creates steric hindrance, reducing interparticle sintering during drying. This mechanism allows aerogel densities as low as 0.176 g/cm³ while maintaining structural integrity.

Self-Assembled Monolayer Formation via Ambient Casting

HDTMS forms ordered monolayers on hydroxylated surfaces through silanol coupling. On silicon wafers, SAMs with 25–30 Å thickness demonstrate:

- Friction Reduction: Coefficient of friction decreases from 0.6 (bare Si) to 0.15

- Wettability Control: WCAs tunable from 110° to 139° by varying HDTMS concentration

Reaction Dynamics:

- Hydrolysis: Si(OCH₃)₃ → Si(OH)₃ + 3CH₃OH (pH 4–5, 25°C)

- Chemisorption: Si(OH)₃ + Surface −OH → Surface −O−Si−O− + H₂O

- Lateral Polymerization: Crosslinking adjacent molecules via Si−O−Si

Optimal monolayer density occurs at 2 mM HDTMS in toluene, achieving 4.2 molecules/nm². Higher concentrations induce multilayer defects, increasing surface roughness to 8.9 nm RMS.

Grafting onto Nanostructured Substrates

Silica Nanoparticles

HDTMS functionalization follows first-order kinetics with activation energy of 45.2 kJ/mol. Key parameters:

- Grafting Density: 1.8 μmol/m² at 90°C, 6 h reaction

- Thermal Stability: Decomposition onset at 150°C (vs. 20°C for unmodified SiO₂)

Graphene Nanosheets (GNS)

HDTMS-GNS composites exhibit:

Functionalization Process:

- Oxidation: Introduce −COOH/−OH groups via Hummers’ method

- Silanization: React HDTMS (5 wt%) in ethanol at 70°C for 12 h

- Reduction: Hydrazine vapor treatment to restore sp² network

Functionalization of Polymeric Matrices

Polyisocyanurate (PIR) Foams

HDTMS (3–5 wt%) enhances foam properties:

| Property | Unmodified | HDTMS-Modified |

|---|---|---|

| Water Absorption | 12.4% | 2.1% |

| Compressive Strength | 0.18 MPa | 0.24 MPa |

| Thermal Conductivity | 0.033 W/m·K | 0.029 W/m·K |

Mechanism: HDTMS migrates to foam strut surfaces during curing, forming a hydrophobic Si−O−C network.

Melamine Sponges

HDTMS/rGO-modified sponges show:

Hydrolysis-condensation reactions in silane coupling

Hexadecyltrimethoxysilane undergoes a complex series of hydrolysis and condensation reactions that form the foundation of its surface modification capabilities [1] [5] [8]. The silane coupling mechanism begins with the protonation and subsequent hydrolysis of the three methoxy groups attached to the silicon atom [7] [20]. Research has demonstrated that this process occurs in a stepwise manner, with each methoxy group undergoing sequential protonation and hydrolysis events [7].

The initial hydrolysis reaction involves the conversion of silicon-methoxy bonds (Si-O-CH₃) to silicon-hydroxyl bonds (Si-OH), creating reactive silanol intermediates [5] [8]. Fourier transform infrared spectroscopy studies have identified characteristic absorption bands that track this transformation, with the disappearance of methoxy stretching vibrations at 2810-2820 cm⁻¹ and the appearance of silanol groups [17] [40]. The hydrolysis kinetics are significantly influenced by environmental conditions, with acidic conditions accelerating the process while maintaining structural integrity [7].

Following hydrolysis, the silanol groups undergo condensation reactions to form siloxane networks (Si-O-Si bonds) [5] [8] [17]. These condensation reactions occur both between silane molecules and with hydroxyl groups present on the substrate surface [8] [24]. The formation of siloxane bonds is evidenced by infrared absorption bands at 1078 cm⁻¹ and 955-980 cm⁻¹, indicating the development of cross-linked siloxane networks [17] [41].

Table 1: Fourier Transform Infrared Spectroscopy Characteristic Peaks for Hexadecyltrimethoxysilane

| Wavenumber (cm⁻¹) | Assignment | Structural Information |

|---|---|---|

| 2920-2921 | Asymmetric CH₂ stretching vibrations | Alkyl chain organization |

| 2852-2855 | Symmetric CH₂ stretching vibrations | Alkyl chain conformation |

| 2810-2820 | Methoxy group C-H stretching (CH₃-O-) | Hydrolyzable groups |

| 1471-1494 | CH₂ and CH₃ bending vibrations | Chain packing density |

| 1378-1386 | CH₃ symmetric deformation | Alkyl chain orientation |

| 1090-1092 | Si-O-C stretching vibrations (methoxy groups) | Degree of hydrolysis |

| 1078 | Si-O-Si stretching vibrations (condensed siloxane) | Cross-linking extent |

| 955-980 | Si-O-Si stretching vibrations (siloxane networks) | Network formation |

| 837-879 | CH₂ rocking vibrations (alkyl chain) | Chain crystallinity |

| 720-730 | CH₂ rocking vibrations (long alkyl chains) | Chain ordering |

The hydrolysis-condensation mechanism demonstrates temperature dependence, with elevated temperatures accelerating both processes [26]. Studies have shown that the reaction proceeds more readily on surfaces with higher concentrations of hydroxyl groups, as these provide nucleation sites for silanol condensation [8] [25]. The degree of cross-linking achieved through these reactions directly correlates with the durability and stability of the modified surface [26].

Structural transitions from disordered to ordered alkyl chains

The hexadecyl alkyl chains of hexadecyltrimethoxysilane undergo significant structural reorganization during the adsorption and assembly process [11] [14] [22]. At low surface coverages, the alkyl chains adopt predominantly disordered conformations characterized by a high proportion of gauche bonds and random orientations [11] [15]. This disordered state is evidenced by broad infrared absorption peaks and low melting enthalpies characteristic of amorphous alkyl arrangements [11].

As surface coverage increases, a remarkable transition occurs from disordered to ordered alkyl chain structures [11] [14]. Molecular dynamics simulations have revealed that longer alkyl chains, such as the sixteen-carbon chain in hexadecyltrimethoxysilane, demonstrate a pronounced tendency to straighten and adopt more organized conformations as packing density increases [14] [22]. This structural transition is driven by intermolecular van der Waals interactions between adjacent alkyl chains [12] [14].

The ordering process begins at the substrate interface and propagates toward the chain terminus [11] [15]. Temperature-modulated differential scanning calorimetry studies have shown that the chains closest to the silicon-substrate attachment point remain relatively disordered, while the distal portions of the chains achieve higher degrees of organization [11]. This gradient of order reflects the competing influences of surface attachment constraints and intermolecular chain interactions [22].

Infrared spectroscopy provides detailed insight into this structural transition through analysis of methylene stretching and rocking vibrations [1] [40]. The ratio of symmetric to asymmetric methylene stretching bands serves as an indicator of chain ordering, with higher ratios corresponding to more organized structures [15]. Additionally, the appearance of sharp methylene rocking bands in the 720-730 cm⁻¹ region indicates the formation of crystalline-like alkyl chain packing [40].

Table 2: Surface Coverage and Structural Parameters of Hexadecyltrimethoxysilane

| Surface Coverage (mg/m²) | Adsorption Regime | Chain Organization | Melting Enthalpy (J/g) | Decomposition Temperature (°C) |

|---|---|---|---|---|

| <0.6 | Sub-monolayer | Disordered, gauche conformations | Very low (<10) | Slightly elevated |

| 0.6-1.0 | Monolayer transition | Increased trans conformations | Moderate (10-50) | Intermediate |

| 1.0-1.5 | Multilayer onset | Ordered chain segments | Significant (50-120) | Higher than bulk |

| >1.5 | Bulk-like material | Crystalline-like packing | Approaching bulk (>120) | Bulk-like |

The structural transition exhibits a critical coverage threshold around 0.6 mg/m², below which chains remain predominantly disordered [11]. Above this threshold, chains progressively adopt more trans conformations and develop preferential orientations relative to the surface normal [14]. X-ray diffraction studies have confirmed the development of hexagonal packing arrangements in well-ordered monolayers [12] [14].

Multilayer adsorption and bulk-like material formation

Beyond monolayer coverage, hexadecyltrimethoxysilane demonstrates the capacity to form multilayer structures that eventually develop bulk-like material properties [11] [23] [25]. This multilayer formation process represents a fundamental shift from surface-dominated to bulk-dominated behavior [11]. The transition from monolayer to multilayer adsorption occurs when the surface coverage exceeds approximately 1.0 mg/m² [11].

In the multilayer regime, additional hexadecyltrimethoxysilane molecules adsorb onto the initially formed monolayer through intermolecular interactions rather than direct substrate bonding [23] [25]. These secondary layers are stabilized primarily by van der Waals forces between alkyl chains and hydrogen bonding between silanol groups [25]. The formation of multilayer structures is evidenced by exponential increases in melting and crystallization enthalpies that approach bulk material values [11].

Thermogravimetric analysis reveals distinct decomposition characteristics for multilayer assemblies compared to monolayer coverage [11] [18]. While monolayer-covered surfaces show slightly elevated decomposition temperatures relative to bulk hexadecyltrimethoxysilane, multilayer structures exhibit thermal stability that closely approximates that of the bulk material [11]. This convergence indicates the development of bulk-like intermolecular interactions within the multilayer assembly [18].

The multilayer formation process involves complex rearrangements of both the alkyl chains and the siloxane network [23] [26]. Vapor-phase adsorption studies have demonstrated that multilayer formation can result in the development of one to three discrete layers, depending on the adsorption conditions and subsequent thermal treatment [23]. Quartz crystal microbalance measurements have confirmed frequency changes equivalent to 5.4 to 9.2 molecules per square nanometer in multilayer assemblies [23].

Ellipsometry measurements provide precise thickness determinations for multilayer structures, with typical thicknesses ranging from 12 to 27 Angstroms for multilayer assemblies [23] [33]. These thickness measurements correlate well with molecular modeling predictions for upright-oriented alkyl chains in close-packed arrangements [23]. The optical properties of multilayer films also demonstrate characteristic changes, with refractive indices approaching those of bulk alkyl materials [30].

Influence of hydrocarbon chain length on surface organization

The sixteen-carbon alkyl chain of hexadecyltrimethoxysilane plays a crucial role in determining surface organization characteristics compared to shorter and longer chain analogs [9] [10] [13]. Comparative studies of alkyltrimethoxysilanes with varying chain lengths have revealed that the chain length significantly influences both the degree of surface organization and the stability of the resulting assemblies [9] [14].

Short-chain alkylsilanes with eight or fewer carbons consistently produce disordered surface layers regardless of surface coverage or preparation conditions [15] [16]. In contrast, hexadecyltrimethoxysilane, with its sixteen-carbon chain, demonstrates significant ordering capabilities, particularly at higher surface coverages [9] [14]. This enhanced ordering is attributed to the increased magnitude of intermolecular van der Waals interactions in longer alkyl chains [12] [14].

Table 3: Alkyl Chain Length Effects on Surface Organization

| Silane Type | Chain Length | Surface Organization | Contact Angle (°) | Chain Tilt Angle | Packing Density (molecules/nm²) |

|---|---|---|---|---|---|

| Octyltrimethoxysilane (C8) | 8 carbons | Always disordered | 100-110 | Large variation | 4-5 |

| Dodecyltrimethoxysilane (C12) | 12 carbons | Limited ordering | 120-130 | Moderate variation | 4-6 |

| Hexadecyltrimethoxysilane (C16) | 16 carbons | Significant ordering | 140-150 | Coverage dependent | 4-7 |

| Octadecyltrimethoxysilane (C18) | 18 carbons | Highly ordered | 150-160 | Coverage dependent | 5-7 |

The influence of chain length extends beyond simple ordering effects to encompass surface wetting properties and interfacial energies [9] [36]. Water contact angle measurements demonstrate a systematic increase with chain length, with hexadecyltrimethoxysilane-modified surfaces typically exhibiting contact angles in the 140-150° range [1] [36]. This superhydrophobic behavior results from the combination of surface roughness and the low surface energy provided by the organized alkyl chains [1] [2].

Molecular dynamics simulations have provided detailed insights into the chain length dependence of surface organization [14] [22]. These studies reveal that chains longer than twelve carbons exhibit coverage-dependent tilt angles, with the degree of tilt decreasing as surface coverage increases [14]. For hexadecyltrimethoxysilane, the optimal surface coverage for achieving maximum organization occurs at packing densities of 4-7 molecules per square nanometer [12] [14].

The thermal stability of alkylsilane assemblies also demonstrates chain length dependence [11]. Longer chains, including hexadecyltrimethoxysilane, show enhanced thermal stability compared to shorter analogs due to increased intermolecular interactions and more effective chain packing [9]. This enhanced stability is reflected in higher decomposition temperatures and broader thermal stability ranges [37].

Table 4: Thermal Analysis Parameters for Hexadecyltrimethoxysilane

| Parameter | Sub-monolayer (<0.6 mg/m²) | Monolayer (0.6-1.0 mg/m²) | Multilayer (>1.0 mg/m²) |

|---|---|---|---|

| Decomposition onset temperature | Slightly elevated | Intermediate | Approaching bulk |

| Peak decomposition temperature | 280-290°C | 285-295°C | 290-300°C |

| Glass transition temperature | Not observed | Weak transition | Clear transition |

| Melting temperature | Broad, low intensity | Moderate intensity | Sharp peak |

| Melting enthalpy | <10 J/g | 10-50 J/g | >50 J/g |

| Crystallization temperature | Not observed | Weak peak | Clear peak |

| Thermal stability range | Room temp to 250°C | Room temp to 270°C | Room temp to 280°C |

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 145 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 142 of 145 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (67.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.